REACTION_SMILES
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[CH3:36][CH2:37][OH:38].[ClH:35].[c:1]1([C:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:23]2)([O:8][CH2:9][CH:10]([CH2:11][S:12][c:13]2[c:14]([O:19][CH3:20])[cH:15][cH:16][cH:17][cH:18]2)[O:21][CH3:22])[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:30][cH:31][cH:32][cH:33][cH:34]1>>[OH:8][CH2:9][CH:10]([CH2:11][S:12][c:13]1[c:14]([O:19][CH3:20])[cH:15][cH:16][cH:17][cH:18]1)[O:21][CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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COc1ccccc1SCC(COC(c1ccccc1)(c1ccccc1)c1ccccc1)OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1SCC(COC(c1ccccc1)(c1ccccc1)c1ccccc1)OC
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Name
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COc1ccccc1SCC(CO)OC
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Type
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product
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Smiles
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COc1ccccc1SCC(CO)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |